Rolipram

Catalog No.
S541776
CAS No.
61413-54-5
M.F
C16H21NO3
M. Wt
275.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rolipram

CAS Number

61413-54-5

Product Name

Rolipram

IUPAC Name

4-(3-cyclopentyloxy-4-methoxyphenyl)pyrrolidin-2-one

Molecular Formula

C16H21NO3

Molecular Weight

275.34 g/mol

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)

InChI Key

HJORMJIFDVBMOB-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Solubility

Soluble in DMSO

Synonyms

ME-3167; ZK-62711; ME3167; ZK62711; ME 3167; ZK 62711

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Description

The exact mass of the compound Rolipram is 275.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760125. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Rolipram functions as a selective phosphodiesterase (PDE) inhibitor, particularly PDE4. PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP) within cells. cAMP acts as a secondary messenger molecule involved in numerous cellular processes. By inhibiting PDE4, rolipram increases intracellular cAMP levels, potentially influencing various cellular functions [].

Research on Antidepressant Effects

Early research explored rolipram's potential as an antidepressant medication. The rationale behind this investigation stemmed from the link between cAMP signaling and mood regulation in the brain []. Studies observed some antidepressant-like effects in animal models []. However, further clinical trials were halted due to concerns about side effects [].

Research on Other Applications

Rolipram was also investigated for its potential role in treating other conditions, including:

  • Cognitive disorders: Some research explored its effects on memory and learning [].
  • Airway diseases: Studies examined its potential use in asthma and chronic obstructive pulmonary disease (COPD) due to its bronchodilatory properties [].

Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor discovered and developed by Schering AG in the early 1990s as a potential antidepressant drug []. It has served as a prototype molecule for numerous drug discovery and development efforts by various companies due to its interesting properties []. However, clinical trials revealed a narrow therapeutic window, meaning it could not be effectively dosed without causing significant side effects, leading to its discontinuation as a potential medication [].


Molecular Structure Analysis

Rolipram belongs to the class of pyrrolidin-2-ones and has the chemical formula C₁₆H₂₁NO₃ []. Its structure features a pyrrolidin-2-one core with a 3-(cyclopentyloxy)-4-methoxyphenyl substituent at the 4-position []. This specific structure plays a crucial role in its ability to inhibit PDE4 enzymes [].


Physical And Chemical Properties Analysis

  • Melting point: No data publicly available on the specific melting point of Rolipram.
  • Boiling point: No data publicly available on the specific boiling point of Rolipram.
  • Solubility: Studies suggest moderate solubility in water and good solubility in organic solvents like dimethyl sulfoxide (DMSO) [].
  • Stability: Rolipram is likely to be unstable in acidic or basic environments due to the presence of the cyclic amide group in its structure [].

Rolipram acts by selectively inhibiting PDE4, an enzyme responsible for breaking down cyclic adenosine monophosphate (cAMP) within cells [, ]. By inhibiting PDE4, Rolipram elevates intracellular cAMP levels, particularly in nerve and immune cells []. This increased cAMP concentration has various effects, including:

  • Enhanced noradrenergic transmission: Increased cAMP leads to greater synthesis and release of norepinephrine, a neurotransmitter involved in mood regulation [].
  • Suppressed inflammation: cAMP elevation can suppress the expression of pro-inflammatory cytokines, contributing to anti-inflammatory effects [].

These mechanisms were thought to contribute to Rolipram's potential antidepressant and anti-inflammatory properties [].

Clinical trials indicated that Rolipram has a narrow therapeutic window, meaning the effective dose range is limited []. Doses high enough to achieve therapeutic effects were associated with significant gastrointestinal side effects, leading to its discontinuation as a potential medication [].

Rolipram's primary reaction involves its interaction with phosphodiesterase type 4, leading to increased levels of cAMP. The inhibition of this enzyme results in various downstream effects, including modulation of neurotransmitter release and enhancement of neuronal survival pathways. For example, Rolipram has been shown to reverse anhedonia in animal models by restoring normal cAMP levels, which are critical for mood regulation .

Rolipram exhibits several biological activities:

  • Antidepressant Effects: By inhibiting phosphodiesterase type 4, Rolipram increases cAMP levels, which can alleviate symptoms of depression in animal models.
  • Neuroprotective Properties: It enhances the activity of proteasomes that degrade misfolded proteins, thereby potentially mitigating neurodegenerative processes associated with diseases like Alzheimer's .
  • Modulation of Neurotransmitter Systems: Rolipram influences excitatory amino acid neurotransmission and has been linked to alterations in GABAergic signaling .

The synthesis of Rolipram has been explored through various methods:

  • Traditional Synthetic Routes: The initial synthesis involved multi-step organic reactions starting from simple aromatic compounds.
  • Enantioselective Flow Synthesis: Recent advancements have introduced flow chemistry techniques that allow for more efficient and selective production of Rolipram's enantiomers, enhancing yield and purity .

Rolipram has several potential applications:

  • Research Tool: It is widely used in neuroscience research to study the role of phosphodiesterase type 4 in various physiological processes.
  • Potential Therapeutic Agent: Beyond its original antidepressant indication, Rolipram is being investigated for its efficacy in treating neurodegenerative diseases and alcoholism due to its effects on the cAMP signaling pathway .

Studies have shown that Rolipram interacts with various neurotransmitter systems:

  • Cyclic Adenosine Monophosphate Pathway: Its inhibition of phosphodiesterase type 4 directly impacts cAMP levels, influencing numerous signaling pathways.
  • Neurotransmitter Binding: Research indicates that Rolipram alters binding dynamics for neurotransmitters such as aspartate and glycine, suggesting a complex interplay with excitatory and inhibitory signaling systems in the brain .

Several compounds share structural or functional similarities with Rolipram. Here are some notable examples:

Compound NameTypeKey SimilaritiesUnique Features
IbudilastPhosphodiesterase InhibitorInhibits phosphodiesterase type 4Also acts on other phosphodiesterases; used for multiple sclerosis.
ApremilastPhosphodiesterase InhibitorSelective for phosphodiesterase type 4Approved for psoriasis and rheumatoid arthritis; less CNS activity.
TadalafilPhosphodiesterase InhibitorInhibits phosphodiesterase type 5Primarily used for erectile dysfunction; different target enzyme.
RoflumilastPhosphodiesterase InhibitorSelective for phosphodiesterase type 4Approved for chronic obstructive pulmonary disease; distinct therapeutic use.

Rolipram's uniqueness lies in its specific action on phosphodiesterase type 4 and its potential neuroprotective properties, distinguishing it from other inhibitors that may target different enzymes or pathways.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

275.15214353 g/mol

Monoisotopic Mass

275.15214353 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

K676NL63N7

GHS Hazard Statements

Aggregated GHS information provided by 64 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (37.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (60.94%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.94%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.94%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antidepressive Agents

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

61413-54-5

Wikipedia

Rolipram

Dates

Modify: 2023-08-15

STIMULATION OF THE CYCLIC AMP/GMP SIGNALLING ENHANCES THE RELAXATION OF ISOLATED HUMAN DETRUSOR SMOOTH MUSCLE ACHIEVED BY PHOSPHODIESTERASE INHIBITORS

H E Rahardjo, S Ückert, V Maerker, A Bannowsky, M A Kuczyk, G T Kedia
PMID: 34103422   DOI:

Abstract

Phosphodiesterase (PDE) enzymes are considered being key proteins in controlling the function of smooth musculature in the human urinary tract. The use of PDE inhibitors (PDE-Is) to treat erectile dysfunction and lower urinary tract symptomatology (LUTS) secondary to benign prostatic hyperplasia (BPH) is well established. It has been shown that PDE-Is can reverse the tension induced by means of muscarinergic agents of detrusor smooth muscle and enhance the production of cyclic nucleotides. In clinical settings, the PDE1 inhibitor vinpocetine had beneficial effects in patients presenting with voiding dysfunctions. This prompted us to evaluate further the mechanism of action of PDE-Is on bladder smooth musculature. Using the tissue bath technique, relaxant responses of human detrusor smooth muscle, challenged by acetylcholine (1 µM), to vinpocetine (PDE1-I), rolipram (PDE4-I), MY 5445 and sildenafil (PDE5-Is) (0.1 µM, 1 µM, and 10 µM) were investigated with and without pre-exposure of the tissue to threshold concentrations of the NO donor drug sodium nitroprusside (SNP) or adenylyl cyclase activator forskolin (0.02 µM). The non-specific PDE-I papaverine was used as a reference compound. The cumulative addition of forskolin or SNP exerted a pronounced reversion of the tension induced by means of ACh, starting at a concentration of 1 µM (forskolin, -25,6%) and 0.1 µM (SNP, -20%), respectively. There were marginal responses of the detrusor smooth musculature to the PDE-Is, the relaxation measured ranged from -12% (vinpocetine/sildenafil) to -19% (rolipram, MY 5445). Exposure of the tissue to a threshold concentration of SNP increased the reversion of tension induced by vinpocetine (-40%), rolipram (-50%) and MY 5445 (-45%). An enhancement in the potency of the drugs was also registered. A threshold concentration of SNP did not significantly affect the maximum reversion of tension brought about by sildenafil but added positively to the in vitro potency of the PDE5-I. PDE inhibitors may tend to be more effective in systems characterized by an enhanced production of cyclic AMP/GMP (such as urogenital tissues in vivo). Our findings may explain how PDE inhibitors can affect symptoms of the overactive bladder.


Phosphodiesterase 4 inhibition restrains muscle proteolysis in diabetic rats by activating PKA and EPAC/Akt effectors and inhibiting FoxO factors

Carlos Alberto Arcaro, Renata Pires Assis, Juliana Oriel Oliveira, Neusa Maria Zanon, Silvia Paula-Gomes, Luiz Carlos Carvalho Navegantes, Isis Carmo Kettelhut, Iguatemy Lourenço Brunetti, Amanda Martins Baviera
PMID: 33930364   DOI: 10.1016/j.lfs.2021.119563

Abstract

There is growing evidence about the ability of cyclic adenosine monophosphate (cAMP) signaling and nonselective phosphodiesterase (PDE) inhibitors on mitigate muscle atrophy. PDE4 accounts for the major cAMP hydrolyzing activity in skeletal muscles, therefore advances are necessary about the consequences of treatment with PDE4 inhibitors on protein breakdown in atrophied muscles. We postulated that rolipram (selective PDE4 inhibitor) may activate cAMP downstream effectors, inhibiting proteolytic systems in skeletal muscles of diabetic rats.
Streptozotocin-induced diabetic rats were treated with 2 mg/kg rolipram for 3 days. Changes in the levels of components belonging to the proteolytic machineries in soleus and extensor digitorum longus (EDL) muscles were investigated, as well as cAMP effectors.
Treatment of diabetic rats with rolipram decreased the levels of atrogin-1 and MuRF-1 in soleus and EDL, and reduced the activities of calpains and caspase-3; these findings partially explains the low ubiquitin conjugates levels and the decreased proteasome activity. The inhibition of muscle proteolysis may be occurring due to phosphorylation and inhibition of forkhead box O (FoxO) factors, probably as a consequence of the increased cAMP levels, followed by the activation of PKA and Akt effectors. Akt activation may be associated with the increased levels of exchange protein directly activated by cAMP (EPAC). As a result, rolipram treatment spared muscle mass in diabetic rats.
The antiproteolytic responses associated with PDE4 inhibition may be helpful to motivate future investigations about the repositioning of PDE4 inhibitors for the treatment of muscle wasting conditions.


Influence of Phosphodiesterase Inhibition on CRE- and EGR1-Dependent Transcription in a Mouse Hippocampal Cell Line

Erik Maronde
PMID: 33212816   DOI: 10.3390/ijms21228658

Abstract

Signaling pathways, depending on the second messenger molecule cAMP, modulate hippocampal cell signaling via influencing transcription factors like cAMP-regulated element-binding protein (CREB) or early growth response 1 EGR1/Krox24/zif268/ZENK (EGR1). Here, we investigated two reporter cell lines derived from an immortalized hippocampal neuronal cell line stably expressing a CRE- or EGR1-luciferase reporter gene (HT22CREluc and HT22EGR1luc, respectively). The cells were subjected to phosphodiesterase inhibitors and other cAMP-modulating agents to investigate dose- and time-dependent phosphodiesterase (PDE)-mediated fine-tuning of cAMP-dependent transcriptional signaling. The non-isoform-specific cyclic nucleotide phosphodiesterase (PDE) inhibitor isobutyl-methyl-xanthine (IBMX), as well as selective inhibitors of PDE3 (milrinone) and PDE4 (rolipram), were tested for their ability to elevate CRE- and EGR1-luciferase activity. Pharmacological parameters like onset of activity, maximum activity, and offset of activity were determined. In summary, phosphodiesterase inhibition appeared similarly potent in comparison to adenylate cyclase stimulation or direct activation of protein kinase A (PKA) via specific cAMP agonists and was at least partly mediated by PKA as shown by the selective PKA inhibitor
-8-Br-cAMPS. Moreover, transcriptional activation by PDE inhibition was also influenced by organic anion-exchanger action and interacted with fibroblast growth factor (FGF) receptor-mediated pathways.


Pathophysiological effects of intravenous phosphodiesterase type 4 inhibitor in addition to surfactant lavage in meconium-injured newborn piglet lungs

Wei-Yu Chen, Chih-Hsueh Lin, Yu-Sheng Lee, Pei-Chen Tsao, Mei-Jy Jeng
PMID: 32478966   DOI: 10.1002/ppul.24880

Abstract

Nonsteroidal anti-inflammatory drugs, such as selective phosphodiesterase type 4 (PDE4) inhibitors have potential anti-inflammatory and respiratory smooth muscle relaxation effects. This study aimed to investigate the pathophysiological effects of an intravenous PDE4 inhibitor (rolipram) and surfactant lavage (SL) in a newborn piglet model of meconium aspiration syndrome (MAS).
MAS was induced in 25 newborn piglets, which were randomly divided into control and four SL treatment groups administered with different doses of intravenous rolipram (0, 0.1, 0.5, and 1 mg/kg). Cardiopulmonary variables were monitored and recorded. The experimental time was 4 hours. Serial blood was drawn for blood gas and biomarker analyses. Lung tissue was examined for histological analysis.
All SL-treated groups revealed improved oxygenation during the 4-hour experiments and had significantly lower peak inspiratory pressure levels than the control group at the end of experiments. All SL plus rolipram-treated groups exhibited significantly higher lung compliance than the control group. However, the animals receiving high-dose (0.5 and 1.0 mg/kg) rolipram demonstrated significantly elevated heart rates. Lung histology of the nondependent sites revealed significantly lower lung injury scores in all SL-treated groups compared with that in the control group, but there were no differences among the rolipram-treated groups.
In addition to SL, intravenous PDE4 inhibitors may further improve lung compliance in treating MAS; however, it is necessary to consider cardiovascular adverse effects, primarily tachycardia. Further investigations are required before the clinical application of intravenous PDE4 inhibitor as an anti-inflammatory agent to treat severe MAS.


KVA-D-88, a Novel Preferable Phosphodiesterase 4B Inhibitor, Decreases Cocaine-Mediated Reward Properties

Maria E Burkovetskaya, Qiaoling Liu, Anish K Vadukoot, Nagsen Gautam, Yazen Alnouti, Sushil Kumar, Klaus Miczek, Shilpa Buch, Corey R Hopkins, Minglei Guo
PMID: 32609488   DOI: 10.1021/acschemneuro.0c00170

Abstract

Cocaine addiction remains a major public concern throughout the world especially in developed countries. In the last three decades, significant achievements have led to a greater understanding of the signaling pathways involved in the development of cocaine addiction; however, there are no FDA-approved treatments available to reverse or block this brain disease due to either the unsatisfactory therapeutic efficacy or severe side effects. Previous studies have demonstrated that chronic exposure to cocaine elevates levels of cyclic AMP (cAMP) as a neuroadaptative response in reward-related brain regions. Phosphodiesterase 4 (PDE4) inhibitors, which elevate cAMP levels, have been shown to block cocaine-mediated behavioral changes related to psychoactive and reinforcing properties. Unfortunately, previously studied PDE4 inhibitors induce severe side-effects, which limit their clinical usage. In this study, we identified a novel PDE4B inhibitor, KVA-D-88, with an improved selectivity profile compared to previous compounds (e.g., rolipram). Pharmacokinetic studies have shown that this compound is brain penetrant and preferably acts on PDE4B compared to PDE4D
, alluding to less unwanted side effects with KVA-D-88
. Interestingly, pretreatment with KVA-D-88 significantly inhibited cocaine-induced hyperlocomotor activity. In cocaine self-administering mice with differential schedules, KVA-D-88 strikingly decreased the number of active nose-pokes and cocaine infusions and reduced the break point. Taken together, our findings demonstrate that this novel PDE4 inhibitor, KVA-D-88, could inhibit cocaine-mediated rewarding effects implying its potential clinical usage for cocaine addiction.


Multifunctional lipid-based nanocarriers with antibacterial and anti-inflammatory activities for treating MRSA bacteremia in mice

Chia-Chih Liao, Huang-Ping Yu, Shih-Chun Yang, Ahmed Alalaiwe, You-Shan Dai, Fu-Chao Liu, Jia-You Fang
PMID: 33588861   DOI: 10.1186/s12951-021-00789-5

Abstract

Bacteremia-induced sepsis is a leading cause of mortality in intensive care units. To control a bacterial infection, an immune response is required, but this response might contribute to organ failure. Kidneys are one of the main organs affected by bacteremia. Combination therapies with antibacterial and anti-inflammatory effects may be beneficial in treating bacteremia. This study aimed to develop nanostructured lipid carriers (NLCs) loaded with ciprofloxacin and rolipram that exert a combination of anti-methicillin-resistant Staphylococcus aureus (MRSA) and anti-inflammatory effects. Retinol was incorporated into the nanoparticles to transport retinol-binding protein 4 (RBP4) to the kidneys, which abundantly express RBP receptors. The NLCs were fabricated by high-shear homogenization and sonication, and neutrophils were used as a model to assess their anti-inflammatory effects. Mice were injected with MRSA to establish a model of bacteremia with organ injury.
The mean nanoparticle size and zeta potential of the NLCs were 171 nm and - 39 mV, respectively. Ciprofloxacin (0.05%, w/v) and rolipram (0.02%) achieved encapsulation percentages of 88% and 96%, respectively, in the nanosystems. The minimum bactericidal concentration of free ciprofloxacin against MRSA increased from 1.95 to 15.63 µg/ml when combined with rolipram, indicating a possible drug-drug interaction that reduced the antibacterial effect. Nanoparticle inclusion promoted the anti-MRSA activity of ciprofloxacin according to time-kill curves. The NLCs were found to be largely internalized into neutrophils and exhibited superior superoxide anion inhibition than free drugs. Retinol incorporation into the nanocarriers facilitated their efficient targeting to the kidneys. The NLCs significantly mitigated MRSA burden and elastase distribution in the organs of MRSA-infected animals, and the greatest inhibition was observed in the kidneys. Bacterial clearance and neutrophil infiltration suppression attenuated the bacteremia-induced cytokine overexpression, leading to an improvement in the survival rate from 22% to 67%.
The dual role of our NLCs endowed them with greater efficacy in treating MRSA bacteremia than that of free drugs.


Harnessing inflammation resolving-based therapeutic agents to treat pulmonary viral infections: What can the future offer to COVID-19?

Lirlândia P Sousa, Vanessa Pinho, Mauro M Teixeira
PMID: 32557557   DOI: 10.1111/bph.15164

Abstract

Inflammation is generally accepted as a component of the host defence system and a protective response in the context of infectious diseases. However, altered inflammatory responses can contribute to disease in infected individuals. Many endogenous mediators that drive the resolution of inflammation are now known. Overall, mediators of resolution tend to decrease inflammatory responses and provide normal or greater ability of the host to deal with infection. In the lung, it seems that pro-resolution molecules, or strategies that promote their increase, tend to suppress inflammation and lung injury and facilitate control of bacterial or viral burden. Here, we argue that the demonstrated anti-inflammatory, pro-resolving, anti-thrombogenic and anti-microbial effects of such endogenous mediators of resolution may be useful in the treatment of the late stages of the disease in patients with COVID-19.


PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice

Will McDonough, Ileana V Aragon, Justin Rich, James M Murphy, Lina Abou Saleh, Abigail Boyd, Anna Koloteva, Wito Richter
PMID: 32738081   DOI: 10.1096/fj.202001016RR

Abstract

Inhibitors of cAMP-phosphodiesterase 4 (PDE4) exert a number of promising therapeutic benefits, but adverse effects, in particular emesis and nausea, have curbed their clinical utility. Here, we show that PAN-selective inhibition of PDE4, but not inhibition of PDE3, causes a time- and dose-dependent accumulation of chow in the stomachs of mice fed ad libitum without changing the animals' food intake or the weight of their intestines, suggesting that PDE4 inhibition impairs gastric emptying. Indeed, PDE4 inhibition induced gastric retention in an acute model of gastric motility that traces the passage of a food bolus through the stomach over a 30 minutes time period. In humans, abnormal gastric retention of food is known as gastroparesis, a syndrome predominated by nausea (>90% of cases) and vomiting (>80% of cases). We thus explored the abnormal gastric retention induced by PDE4 inhibition in mice under the premise that it may represent a useful correlate of emesis and nausea. Delayed gastric emptying was produced by structurally distinct PAN-PDE4 inhibitors including Rolipram, Piclamilast, Roflumilast, and RS25344, suggesting that it is a class effect. PDE4 inhibitors induced gastric retention at similar or below doses commonly used to induce therapeutic benefits (e.g., 0.04 mg/kg Rolipram), thus mirroring the narrow therapeutic window of PDE4 inhibitors in humans. YM976, a PAN-PDE4 inhibitor that does not efficiently cross the blood-brain barrier, induced gastroparesis only at significantly higher doses (≥1 mg/kg). This suggests that PDE4 inhibition may act in part through effects on the autonomic nervous system regulation of gastric emptying and that PDE4 inhibitors that are not brain-penetrant may have an improved safety profile. The PDE4 family comprises four subtypes, PDE4A, B, C, and D. Selective ablation of any of these subtypes in mice did not induce gastroparesis per se, nor did it protect from PAN-PDE4 inhibitor-induced gastroparesis, indicating that gastric retention may result from the concurrent inhibition of multiple PDE4s. Thus, potentially, any of the four PDE4 subtypes may be targeted individually for therapeutic benefits without inducing nausea or emesis. Acute gastric retention induced by PDE4 inhibition is alleviated by treatment with the widely used prokinetic Metoclopramide, suggesting a potential of this drug to alleviate the side effects of PDE4 inhibitors. Finally, given that the cause of gastroparesis remains largely idiopathic, our findings open the possibility that a physiologic or pathophysiologic downregulation of PDE4 activity/expression may be causative in a subset of patients.


Pharmacological rescue in patient iPSC and mouse models with a rare DISC1 mutation

Nam-Shik Kim, Zhexing Wen, Jing Liu, Ying Zhou, Ziyuan Guo, Chongchong Xu, Yu-Ting Lin, Ki-Jun Yoon, Junhyun Park, Michelle Cho, Minji Kim, Xinyuan Wang, Huimei Yu, Srilatha Sakamuru, Kimberly M Christian, Kuei-Sen Hsu, Menghang Xia, Weidong Li, Christopher A Ross, Russell L Margolis, Xin-Yun Lu, Hongjun Song, Guo-Li Ming
PMID: 33658519   DOI: 10.1038/s41467-021-21713-3

Abstract

We previously identified a causal link between a rare patient mutation in DISC1 (disrupted-in-schizophrenia 1) and synaptic deficits in cortical neurons differentiated from isogenic patient-derived induced pluripotent stem cells (iPSCs). Here we find that transcripts related to phosphodiesterase 4 (PDE4) signaling are significantly elevated in human cortical neurons differentiated from iPSCs with the DISC1 mutation and that inhibition of PDE4 or activation of the cAMP signaling pathway functionally rescues synaptic deficits. We further generated a knock-in mouse line harboring the same patient mutation in the Disc1 gene. Heterozygous Disc1 mutant mice exhibit elevated levels of PDE4s and synaptic abnormalities in the brain, and social and cognitive behavioral deficits. Pharmacological inhibition of the PDE4 signaling pathway rescues these synaptic, social and cognitive behavioral abnormalities. Our study shows that patient-derived isogenic iPSC and humanized mouse disease models are integral and complementary for translational studies with a better understanding of underlying molecular mechanisms.


Design, Synthesis, and Biological Evaluation of Novel Multifunctional Rolipram-Tranilast Hybrids As Potential Treatment for Traumatic Brain Injury

Junfeng Lu, Chen Chen, Xiaobing Deng, Marvin Sh Mak, Zeyu Zhu, Xixin He, Jinhao Liang, Swetha K Maddili, Karl W K Tsim, Yifan Han, Rongbiao Pi
PMID: 32644771   DOI: 10.1021/acschemneuro.0c00339

Abstract

Traumatic brain injury (TBI) is a prevalent public healthcare concern frequently instigated by mechanical shock, traffic, or violence incidents, leading to permanent nerve damage, and there is no ideal treatment for it yet. In this study, a series of Rolipram-Tranilast hybrids were designed and synthesized. The neuroprotective activities of the Rolipram-Tranilast hybrids were evaluated both in vitro and in vivo. Compound
has been identified as the strongest neuroprotective molecule among the series with robust anti-oxidant and anti-inflammatory potentials. Compound
significantly increased the heme oxygenase-1 (HO-1) levels and the phosphorylated cAMP response elements binding protein (p-CREB) while it down-regulated phosphodiesterase-4 B (PDE4B) expression in vitro. Furthermore, compound
remarkably attenuated TBI and had a good safety profile in mice. Taken together, our findings suggested that compound
could serve as a novel promising lead compound in the treatment of TBI and other central nervous system (CNS) diseases associated with PDE4B and oxidative stress.


Explore Compound Types